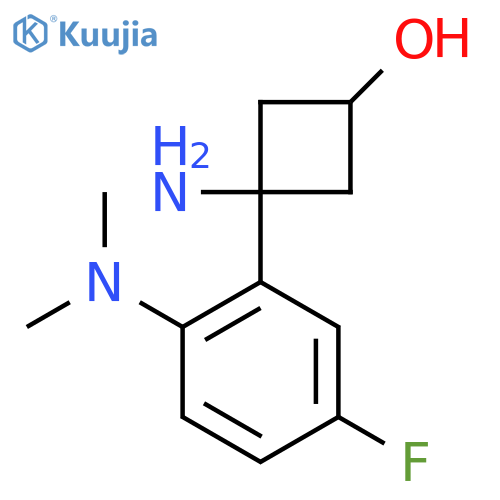Cas no 2228198-04-5 (3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol)

2228198-04-5 structure
商品名:3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol
3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol
- EN300-1762382
- 2228198-04-5
- 3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol
-
- インチ: 1S/C12H17FN2O/c1-15(2)11-4-3-8(13)5-10(11)12(14)6-9(16)7-12/h3-5,9,16H,6-7,14H2,1-2H3
- InChIKey: BIZOHAQMAUSNQR-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C=1)C1(CC(C1)O)N)N(C)C
計算された属性
- せいみつぶんしりょう: 224.13249133g/mol
- どういたいしつりょう: 224.13249133g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 49.5Ų
3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1762382-5.0g |
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol |
2228198-04-5 | 5g |
$3935.0 | 2023-06-03 | ||
| Enamine | EN300-1762382-2.5g |
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol |
2228198-04-5 | 2.5g |
$2660.0 | 2023-09-20 | ||
| Enamine | EN300-1762382-1g |
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol |
2228198-04-5 | 1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1762382-1.0g |
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol |
2228198-04-5 | 1g |
$1357.0 | 2023-06-03 | ||
| Enamine | EN300-1762382-0.05g |
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol |
2228198-04-5 | 0.05g |
$1140.0 | 2023-09-20 | ||
| Enamine | EN300-1762382-0.25g |
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol |
2228198-04-5 | 0.25g |
$1249.0 | 2023-09-20 | ||
| Enamine | EN300-1762382-5g |
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol |
2228198-04-5 | 5g |
$3935.0 | 2023-09-20 | ||
| Enamine | EN300-1762382-0.5g |
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol |
2228198-04-5 | 0.5g |
$1302.0 | 2023-09-20 | ||
| Enamine | EN300-1762382-10.0g |
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol |
2228198-04-5 | 10g |
$5837.0 | 2023-06-03 | ||
| Enamine | EN300-1762382-0.1g |
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol |
2228198-04-5 | 0.1g |
$1195.0 | 2023-09-20 |
3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
2228198-04-5 (3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol) 関連製品
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 249916-07-2(Borreriagenin)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
